CLP290 is a synthetic compound classified as a selective activator of the neuronal potassium-chloride cotransporter KCC2. [, , , , , ] KCC2 plays a critical role in maintaining chloride ion homeostasis in neurons, which is essential for proper GABAergic neurotransmission. [, , , , , , , , , ] CLP290 is recognized as a prodrug of CLP257, another KCC2 activator. [] CLP290 is primarily utilized in preclinical research to investigate the therapeutic potential of KCC2 activation in various neurological and physiological conditions. [, , , , , , , , , , , , , ]
CLP290 exerts its effects by directly binding to and activating KCC2, thereby enhancing its transporter activity. [, , , , , , ] This activation leads to increased chloride ion extrusion from neurons, restoring the electrochemical gradient necessary for the hyperpolarizing effects of GABA. [, , , , , , ] Studies suggest that CLP290 may increase KCC2 membrane localization by promoting the phosphorylation of the transporter at serine 940. [] By enhancing KCC2 function, CLP290 effectively restores GABAergic inhibition, which is often compromised in various neurological disorders. [, , , , , , ]
Neonatal Seizures: CLP290 has shown promise in treating neonatal seizures, particularly those resistant to traditional anti-seizure medications like phenobarbital. It has been shown to reduce seizure frequency and duration and even mitigate the development of epileptogenesis in mouse models. [, ]
Epilepsy: Research indicates CLP290's potential as a therapeutic agent for epilepsy by restoring the efficacy of traditional anti-seizure medications and potentially modifying disease progression. [, ]
Alzheimer's Disease: Studies suggest that CLP290 may counteract cognitive decline linked to Alzheimer's disease by restoring KCC2 function, improving learning, and reducing cortical hyperactivity. []
Traumatic Brain Injury (TBI): CLP290 has shown efficacy in restoring KCC2 localization and improving functional recovery in rat models of TBI, highlighting its therapeutic potential for brain injury recovery. []
Hypertension: Studies indicate that CLP290 may offer a novel approach to treating salt-dependent hypertension by suppressing GABAergic excitation in specific brain regions responsible for regulating blood pressure. []
Spinal Cord Injury: CLP290 has been shown to improve bladder function and locomotor recovery after spinal cord injury in mice by targeting specific neuronal pathways and normalizing reflex responses. [, , ]
Substance Abuse: Research suggests that CLP290 may have potential in treating nicotine addiction by normalizing the effects of nicotine on certain brain regions associated with addiction and reward. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4